molecular formula C22H21N3O8S B7029760 diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate

Cat. No.: B7029760
M. Wt: 487.5 g/mol
InChI Key: UOEIOCBWKHQYNC-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the phthalazine moiety and other functional groups. Common reagents used in these reactions include diethyl malonate, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
  • Methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Uniqueness

Diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-(4-oxo-3H-phthalazine-1-carbonyl)oxyacetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O8S/c1-4-31-20(28)15-11(3)17(22(30)32-5-2)34-19(15)23-14(26)10-33-21(29)16-12-8-6-7-9-13(12)18(27)25-24-16/h6-9H,4-5,10H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEIOCBWKHQYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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